molecular formula C9H9N B147185 1-Methylindole CAS No. 603-76-9

1-Methylindole

Cat. No.: B147185
CAS No.: 603-76-9
M. Wt: 131.17 g/mol
InChI Key: BLRHMMGNCXNXJL-UHFFFAOYSA-N
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Description

1-Methylindole is an organic compound with the chemical formula C₉H₉N. It is a derivative of indole, where a methyl group is attached to the nitrogen atom. This compound appears as a deep yellow viscous liquid with a very strong and unpleasant odor. It is known for its irritating and potentially toxic properties .

Chemical Reactions Analysis

1-Methylindole undergoes various chemical reactions:

Scientific Research Applications

Hydrogen Storage

Liquid Organic Hydrogen Carrier (LOHC) Systems
1-Methylindole is being investigated as a component in Liquid Organic Hydrogen Carrier systems. Research indicates that it exhibits improved stability compared to indole during hydrogenation and dehydrogenation processes. The thermodynamic properties of this compound suggest that it can effectively store hydrogen with a favorable enthalpy of reaction estimated at approximately +55.6 kJ mol(H2)−1 under standard conditions. This stability makes it a promising candidate for onboard hydrogen storage applications, where maintaining the integrity of the carrier during cycles of hydrogenation and dehydrogenation is crucial .

Pharmaceutical Applications

Biological Activity
this compound has been shown to possess various biological activities, making it a valuable compound in pharmaceutical research. It is noted for its role as a precursor in the synthesis of several biologically active compounds, including anticancer agents and inhibitors for various kinases. Specifically, it has been utilized in the development of non-receptor tyrosine kinase inhibitors, which are critical in cancer therapy .

Anticancer Properties
The compound's derivatives have been explored for their efficacy against different cancer cell lines. Indole derivatives, including this compound, have demonstrated significant activity against various types of cancer, highlighting their importance in drug development . Additionally, studies have indicated that certain modifications to the indole structure can enhance its anticancer properties, making this compound a focal point for ongoing research.

Chemical Research

Electron-Donor-Acceptor Complexes
In chemical studies, this compound serves as an important component for investigating electron-donor-acceptor complexes. Its ability to form stable complexes with other molecules is crucial for understanding fundamental chemical interactions and developing new materials .

Synthesis of Indole Derivatives
The compound is also used in synthetic chemistry as a building block for creating more complex indole derivatives. These derivatives have applications across various fields, including medicinal chemistry and materials science. The versatility of this compound allows chemists to explore new synthetic pathways and develop innovative compounds with tailored properties .

Case Studies

Application Area Study Reference Findings
Hydrogen StorageMDPI Study on Hydrogen Storage Confirmed improved stability and lower decomposition during hydrogenation compared to indole.
Pharmaceutical DevelopmentResearchGate Study on Anticancer Agents Demonstrated significant anticancer activity against various cell lines using indole derivatives.
Chemical Interaction StudiesSigma-Aldrich Application Data Highlighted the role of this compound in forming electron-donor-acceptor complexes.

Comparison with Similar Compounds

1-Methylindole can be compared with other methylindole derivatives:

    2-Methylindole: Similar in structure but with the methyl group attached to the second carbon atom of the indole ring.

    3-Methylindole:

    5-Methylindole: Another derivative with the methyl group on the fifth carbon atom.

    7-Methylindole: Features the methyl group on the seventh carbon atom.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.

Biological Activity

1-Methylindole (1-MI) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by a methyl group at the first position of the indole ring. Its chemical formula is C9H9NC_9H_9N, and it is known for its role as a ligand in various biological systems.

This compound exhibits its biological effects primarily through interactions with specific receptors and pathways:

  • Aryl Hydrocarbon Receptor (AhR) Modulation : Research indicates that this compound can act as an agonist or antagonist of the AhR, influencing the expression of cytochrome P450 enzymes such as CYP1A1, which are involved in drug metabolism and detoxification processes .
  • Antimicrobial Activity : Studies have shown that this compound derivatives, particularly this compound-2-carboxylic acid, exhibit significant antimicrobial properties against various pathogens, including Candida albicans and Escherichia coli. These compounds inhibit biofilm formation and hyphal development, thereby enhancing survival rates in infected models .

Biological Activities

The following sections detail various biological activities associated with this compound:

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial effects. The following table summarizes key findings from relevant studies:

CompoundTarget OrganismActivityReference
This compound-2-carboxylic acidCandida albicansInhibits biofilm formation by 91%
5-Methylindole-2-carboxylic acidCandida albicansInhibits biofilm formation by 87%
This compoundEscherichia coliSignificant antibacterial activity

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This activity is mediated through the inhibition of pathways involving COX-2 and lipoxygenase enzymes .

Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated through various assays, including DPPH radical scavenging tests. Compounds derived from this compound have shown promising results in reducing oxidative stress markers in vitro .

Case Studies

Several case studies highlight the potential applications of this compound in therapeutics:

  • Case Study on Antifungal Activity : A study evaluated the efficacy of this compound derivatives against fluconazole-resistant strains of Candida albicans. Results indicated that these compounds significantly reduced biofilm formation and enhanced nematode survival in infected models .
  • Toxicological Assessment : Another study assessed the toxicological profile of this compound, indicating low toxicity levels at therapeutic doses. This suggests its potential as a safe therapeutic agent when used appropriately .

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for 1-Methylindole, and how do reaction conditions influence yield and purity?

The synthesis of this compound via the Potts and Saxton method involves cyclization of the α-methylphenylhydrazone of pyruvic acid under alkaline conditions (e.g., sodium amide in liquid ammonia). Critical factors include maintaining anhydrous conditions and controlled temperature to avoid side reactions like decomposition into skatole derivatives. Post-synthesis purification via distillation or recrystallization is essential to achieve >97% purity. Yield optimization (typically 60-70%) requires precise stoichiometry and exclusion of moisture . Safety protocols, such as ventilation during ammonia handling and inert gas use during distillation, are mandatory due to the compound’s sensitivity to light and oxidative degradation .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methyl group at N1 versus C3).
  • GC-MS or HPLC for purity assessment, with retention time comparisons against commercial standards.
  • UV-Vis spectroscopy to monitor photostability, as this compound degrades under prolonged UV exposure.
  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C under inert atmospheres).
    Refer to established protocols in organic synthesis journals for reproducibility .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

this compound is a skin/respiratory irritant and light-sensitive. Key safety measures:

  • Use fume hoods during synthesis and handling.
  • Store in amber vials under nitrogen at –20°C to prevent oxidation.
  • Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions.
    Emergency protocols include immediate flushing of eyes with water (15+ minutes) and using activated carbon for spill containment .

Advanced Research Questions

Q. How does this compound’s electronic structure influence its reactivity as a nucleophile in anti-Michael reactions?

In anti-Michael reactions, this compound’s nucleophilicity arises from its electron-rich indole ring, with the N1-methyl group enhancing steric accessibility. Computational studies (e.g., DFT) reveal that the methyl group lowers the energy barrier for nucleophilic attack by stabilizing transition states via hyperconjugation. Experimental validation involves kinetic assays comparing substitution patterns (e.g., this compound vs. 1-Ethylindole) to quantify steric/electronic effects .

Q. What analytical methods resolve contradictions in reported reaction outcomes involving this compound?

Discrepancies in reaction yields or byproduct profiles often stem from:

  • Trace moisture in solvents (use Karl Fischer titration to verify <50 ppm H₂O).
  • Photodegradation during prolonged reactions (monitor via in-situ UV-Vis or LC-MS).
  • Catalyst impurities (e.g., residual silver in AgBF₄-mediated reactions; quantify via ICP-MS).
    Systematic replication studies with controlled variables (e.g., inert atmosphere vs. ambient conditions) are critical .

Q. How can researchers design experiments to probe this compound’s role in supramolecular interactions?

To study host-guest complexes (e.g., with TNT derivatives), employ:

  • NMR titration to calculate association constants (Ka) via chemical shift perturbations.
  • X-ray crystallography to resolve binding geometries.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
    Contrast results with unsubstituted indole to isolate methyl group contributions .

Q. What computational strategies predict this compound’s behavior in catalytic systems?

Use molecular docking and MD simulations to model interactions in enzyme active sites (e.g., cytochrome P450). Parameterize force fields using experimental spectral data (IR/Raman). Validate predictions via kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹³C-methyl groups) .

Q. How do analytical techniques like targeted metabolomics improve detection of this compound derivatives in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MRM (multiple reaction monitoring) enables quantification in biological samples. Optimize extraction using SPE cartridges (C18 phase) and ion-pairing agents (e.g., heptafluorobutyric acid) to enhance sensitivity (LOD <1 ng/mL). Cross-validate with GC-MS to address matrix interference .

Q. Methodological Guidelines

  • Experimental Design : Include control reactions (e.g., indole as a substrate) and triplicate trials to assess reproducibility .
  • Data Interpretation : Use statistical tools (e.g., ANOVA for yield comparisons) and report confidence intervals .
  • Ethical Compliance : Adhere to chemical safety protocols and declare conflicts of interest in publications .

Properties

IUPAC Name

1-methylindole
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InChI

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRHMMGNCXNXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9N
Source PubChem
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DSSTOX Substance ID

DTXSID3060534
Record name 1H-Indole, 1-methyl-
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Molecular Weight

131.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid with a stench; [Alfa Aesar MSDS]
Record name 1-Methylindole
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Vapor Pressure

0.05 [mmHg]
Record name 1-Methylindole
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CAS No.

603-76-9
Record name 1-Methylindole
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Synthesis routes and methods I

Procedure details

The N-methyl indoline product in Example 47 (70 mg, 0.22 mmol) was dissolved in toluene (9 mL) in a 50-mL flask under N2 fitted with a condenser. MnO2 (199 mg, 2.3 mmol) was added, and the mixture was heated to ref lux for 1.5 h. The mixture was cooled to rt, Celite, and the pad was washed several times with liberal amounts of MeOH. The filtrate was concentrated in vacuo, and the residue was purified by silica gel chromatography (gradient 25-35% EtOAc/hexane) to provide the N-methyl indole product (39 mg, 57%) as an orange oil: 1H NMR (300 MHz, CDCl3) δ 6.93-7.11 (m, 5H), 6.72 (d, J=8.5 Hz, 1H), 6.42 (d, J=3.1 Hz, 1H), 4.29 (t, J=5.8 Hz, 1H), 3.84-3.96 (m, 2H), 3.77 (s, 3H), 2.99 (dd, J=11.3, 5.0 Hz, 1H), 2.67 (dd, J=11.3, 6.7 Hz, 1H), 2.49 (s, 3H); ESI MS m/z=313 [C19H18F2N2+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 47
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
199 mg
Type
catalyst
Reaction Step Four
Yield
57%

Synthesis routes and methods II

Procedure details

To a solution of the indole product from Example 52 (160 mg, 0.539 mmol) and dimethyl oxalate (70 mg, 0.59 mmol) in DMF (5 mL), potassium tert-butoxide (66 mg, 0.59 mmol) was added in one portion at room temperature under nitrogen. The reaction mixture was warmed to reflux under nitrogen for 30 min and then was cooled to room temperature. The mixture was diluted with water (50 mL) and extracted (3×) with methylene chloride. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, EtOAc/hexanes, 1:1) to afford the N-methyl indole product as a white solid (160 mg, 96%): mp 90-92° C.; 1H NMR (300 MHz, CDCl3) δ 7.03-7.23 (m, 6H), 6.71 (d, J=8.5 Hz, 1H), 6.41 (dd, J=3.0, <1 Hz, 1H), 4.33 (t, J=7.5, 5.0 Hz, 1H), 3.94 (d, J=15.1 Hz, 1H), 3.88 (d, J=15.1 Hz, 1H), 3.74 (s, 3H), 3.01 (dd, J=11.4, 5.0 Hz, 1H), 2.66 (dd, J=11.4, 7.5 Hz, 1H), 2.48 (s, 3H); CI MS m/z=311 [C19H19ClN2+H]+; IR (KBr) 2937, 2766, 1594, 1497, 1265 cm−1; Anal. Calcd for C19H19ClN2-0.l H2O: C, 73.00; H, 6.19; N, 8.96. Found: C, 72.78; H, 6.09; N, 8.78.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Potassium tert-butoxide was added to a solution of the indole product of Example 61 (354 mg, 1.12 mmol) and dimethyl oxalate (145 mg, 1.23 mmol) in DMF (3 mL) and heated to reflux for 1 h. The mixture was cooled to room temperature and quenched with water (5 mL). After extraction (2×) with CH2Cl2, the organic layer was dried over MgSO4/Na2SO4, filtered, and concentrated in vacuo. Purification by column chromatography (SiO2, 20 g, hexanes to 10% EtOAc/hexanes) provide the N-methyl indole product (163 mg, 44%) as a yellow powder: mp 120-124° C.; 1H NMR (500 MHz, CDCl3) δ 7.27-7.24 (m, 1H), 7.08 (d, J=8.5 Hz, 1H), 7.04 (d, J=3.1 Hz, 1H), 7.01 (d, J=10.4 Hz, 1H), 6.96 (d, J=8.2 Hz, 1H), 6.71 (d, J=8.5 Hz, 1H), 6.42 (d, J=3.1 Hz, 1H), 4.29 (t, J=5.8 Hz, 1H), 3.96 (d, J=15.2 Hz, 1H), 3.85 (d, J=15.2 Hz, 1H), 3.76 (s, 3H), 2.99 (dd, J=11.3, 5.2 Hz, 1H), 2.68 (dd, J=11.4, 6.5 Hz, 1H), 2.47 (s, 3H); IR (KBr) 3438, 2943, 2779, 1579, 1488, 1422, 1358, 1266, 1064 cm−1; ESI MS m/z=329 [C19H18ClFN2+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step One
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145 mg
Type
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Reaction Step One
Name
Quantity
3 mL
Type
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Reaction Step One
Yield
44%

Synthesis routes and methods IV

Procedure details

The indole product from Example 56 (100 mg, 0.36 mmol) and dimethyl oxalate (46 mg, 0.39 mmol) in DMF (3 mL) were treated with potassium t-butoxide (44 mg, 0.39 mmol). The reaction was heated at reflux for 30 min. Reaction was cooled to room temperature and diluted with water (25 mL). Following extractions (3×) with ethyl acetate, the organic layers were washed with water, brine, dried over sodium sulfate, filtered and concentrated. The dark residue was chromatographed (SiO2, 20% EtOAc/hexanes), and the resulting oil was treated with 1 M HCl (1 eq) in diethyl ether to provide the N-methyl indole product as a white solid (45 mg, 11%): mp 255-258° C.; 1H NMR (300 MHz, CD3OD) δ 7.43-7.25 (m, 3H), 7.12-7.00 (m, 2H), 6.99 (d, J=10.0 Hz, 1H), 6.70 (d, J=8.6 Hz, 1H), 6.50 (d, J=3.1 Hz, 1H), 4.80-4.67 (m, 2H), 3.89 (dd, J=5.6, 11.9 Hz, 1H), 3.81 (s, 3H), 3.65-3.55 (m, 1H), 3.30-3.29 (m, 1H), 3.14 (s, 3H); IR (KBr) 3424, 2944, 2479, 1590, 1449 cm−1; CI MS m/z=295 [C19H19FN2+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
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Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Name
Quantity
25 mL
Type
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Reaction Step Three
Yield
11%

Retrosynthesis Analysis

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